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Compound of Interest

Compound Name: 1,8-Dinitrobenzo(e)pyrene

Cat. No.: B053518

Introduction

1,8-Dinitrobenzo(e)pyrene, more commonly known in scientific literature as 1,8-dinitropyrene
(1,8-DNP), is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is not produced
commercially but is found as an environmental contaminant in diesel and gasoline engine
exhaust particles.[1] Due to its potent mutagenic and carcinogenic properties, 1,8-DNP serves
as a critical tool in cancer research. It is used extensively as a model carcinogen to investigate
the mechanisms of chemical carcinogenesis, DNA damage and repair, mutagenesis, and the
metabolic activation pathways of nitro-aromatic compounds. The International Agency for
Research on Cancer (IARC) has classified 1,8-dinitropyrene as "possibly carcinogenic to
humans (Group 2B)" based on sufficient evidence in experimental animals.[1]

Key Applications in Cancer Research

o Model for Chemical Carcinogenesis: 1,8-DNP is a powerful tool for inducing tumors in
laboratory animals, providing a consistent model to study the initiation, promotion, and
progression stages of cancer. Its ability to cause tumors, such as malignant fibrous
histiocytomas and sarcomas, upon subcutaneous or intraperitoneal injection allows
researchers to test potential chemopreventive agents and therapeutic strategies.[1][2]

 Investigating Mutagenesis and Genotoxicity: As a potent mutagen, 1,8-DNP is widely used in
genotoxicity assays, most notably the Salmonella typhimurium (Ames) test, where it primarily
induces frameshift mutations.[1][2] This application is crucial for understanding how chemical
agents cause genetic alterations that can lead to cancer.
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o Studying Metabolic Activation Pathways: The carcinogenicity of 1,8-DNP is dependent on its
metabolic activation. Research using 1,8-DNP has been pivotal in elucidating the enzymatic
pathways involved, primarily nitroreduction followed by O-acetylation, which convert the
parent compound into reactive intermediates that form DNA adducts.[1][3] These studies
help in understanding why susceptibility to certain chemical carcinogens can vary between
species and individuals.

e Analysis of DNA Damage and Repair: 1,8-DNP is used to study the formation of specific
DNA adducts, such as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, which are considered
critical lesions for its mutagenic activity.[1][4] It also serves as a tool to investigate other
forms of DNA damage, including oxidative damage, which may contribute to its carcinogenic
effects.[5]

e Elucidating Molecular Mechanisms of Carcinogenesis: Research with 1,8-DNP has provided
insights into specific molecular events in cancer development, such as the activation of
oncogenes like C-Ki-ras and the inactivation of tumor suppressor proteins like p53 through
non-mutagenic events.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the carcinogenicity of
1,8-DNP in animal models.

Table 1: Carcinogenicity of 1,8-Dinitrobenzo(e)pyrene (1,8-DNP) in Animal Models
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Note: Many studies are cited as having been performed, but specific quantitative data on tumor
incidence is not available in all summarized texts.

Experimental Protocols

Protocol 1: In Vivo Tumorigenicity Assay in Mice
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This protocol is based on studies investigating the carcinogenicity of 1,8-DNP via
subcutaneous injection in mice.[1][2]

e Animal Model: Male BALB/c mice, aged 6 weeks.

e Compound Preparation: Dissolve 1,8-DNP (purity >99.9%) in Dimethyl Sulfoxide (DMSO) to
a final concentration of 0.25 mg/mL.

o Administration:

o Inject 0.2 mL of the 1,8-DNP solution (0.05 mg) subcutaneously into the interscapular
region of each mouse.

o Repeat the injection once a week for 20 consecutive weeks. The total dose administered
is 1 mg per mouse.

e Control Groups:

o Vehicle Control: Administer 0.2 mL of DMSO following the same injection schedule.

o Positive Control: Administer 0.05 mg of Benzo[a]pyrene (a known potent carcinogen) in
0.2 mL DMSO on the same schedule.[2]

e Observation and Monitoring:

o Observe the animals for a total of 60 weeks from the first injection.

o Monitor the animals regularly for tumor development at the injection site and overall
health.

o Record the time of tumor appearance and measure tumor size.

o Endpoint and Analysis:

o At 60 weeks, or when animals become moribund, euthanize the mice.

o Perform a complete necropsy.
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o Excise tumors that develop at the injection site for histopathological analysis to confirm
malignancy (e.g., malignant fibrous histiocytoma).[2]

o Statistically compare the tumor incidence in the 1,8-DNP-treated group with the vehicle
control group (e.g., using Fisher's exact test).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for assessing the mutagenicity of 1,8-DNP using
Salmonella typhimurium.[1][2]

o Bacterial Strains: Use Salmonella typhimurium strains sensitive to frameshift mutagens, such
as TA98. To investigate metabolic pathways, include strains that are deficient in or
overproduce specific enzymes like nitroreductase or O-acetyltransferase.[1]

e Compound Preparation: Prepare a dilution series of 1,8-DNP in DMSO.
e Assay Procedure (Plate Incorporation Method):

o To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight culture of the selected
bacterial strain and 0.1 mL of the 1,8-DNP test solution (or DMSO for control).

o This assay is often performed both with and without an exogenous metabolic activation
system (e.g., rat liver S9 fraction), although 1,8-DNP typically shows strong mutagenicity
without it.[1]

o Pour the mixture onto a minimal glucose agar plate.
e Incubation: Incubate the plates at 37°C for 48-72 hours.
o Data Analysis:
o Count the number of revertant colonies (his+) on each plate.

o A positive mutagenic response is defined as a dose-dependent increase in the number of
revertant colonies that is at least twice the background (spontaneous reversion) count
seen on the solvent control plates.
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o Compare results across different bacterial strains to infer the role of specific enzymes
(e.g., decreased mutagenicity in O-acetyltransferase-deficient strains indicates this
enzyme's importance in activation).[1]

Visualizations

1,8-Dinitropyrene
(1,8-DNP)

N-hydroxy-1-amino-
8-nitropyrene

Reactive Ester
Bl (c.0., N-acetoxy-arylamine)

O-Acetyltransferase
(AcCoA-dependent)

DNA Adduct

@ __________ (N-(dG-8-yl)-1-amino-8-nitropyrene)

Click to download full resolution via product page

Caption: Metabolic activation pathway of 1,8-Dinitropyrene (1,8-DNP).
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Caption: Experimental workflow for an in vivo carcinogenicity study.
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Caption: Logical relationships in 1,8-DNP-induced genotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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